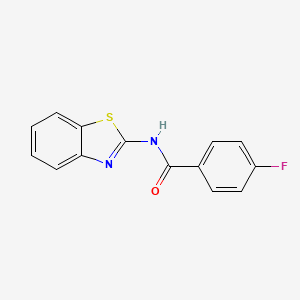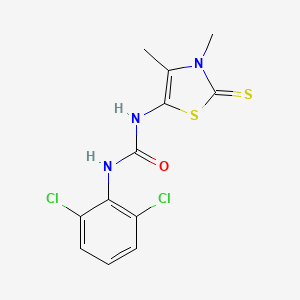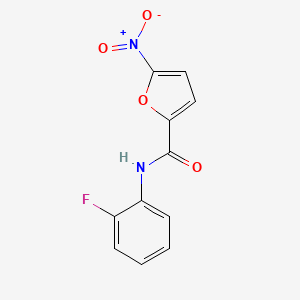![molecular formula C17H18N2O2 B5666826 1-[2-(4-Methoxy-phenoxy)-ethyl]-2-methyl-1H-benzoimidazole](/img/structure/B5666826.png)
1-[2-(4-Methoxy-phenoxy)-ethyl]-2-methyl-1H-benzoimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-Methoxy-phenoxy)-ethyl]-2-methyl-1H-benzoimidazole is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole core, which is a fused bicyclic structure consisting of a benzene ring and an imidazole ring
Preparation Methods
The synthesis of 1-[2-(4-Methoxy-phenoxy)-ethyl]-2-methyl-1H-benzoimidazole typically involves multiple steps, including the formation of the benzimidazole core and the subsequent attachment of the methoxy-phenoxy-ethyl group. One common synthetic route involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative to form the benzimidazole core.
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product .
Chemical Reactions Analysis
1-[2-(4-Methoxy-phenoxy)-ethyl]-2-methyl-1H-benzoimidazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert certain functional groups into their reduced forms.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
1-[2-(4-Methoxy-phenoxy)-ethyl]-2-methyl-1H-benzoimidazole has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new chemical reactions and pathways .
In biology and medicine, this compound has shown potential as a therapeutic agent due to its ability to interact with specific biological targets. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development and research . Additionally, its use in industry includes applications in the production of polymers, coatings, and other materials where its chemical properties can be leveraged to enhance performance and functionality .
Mechanism of Action
The mechanism of action of 1-[2-(4-Methoxy-phenoxy)-ethyl]-2-methyl-1H-benzoimidazole involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
The molecular targets and pathways involved in its mechanism of action can vary depending on the specific application and context. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its therapeutic potential and optimize its use in various applications .
Comparison with Similar Compounds
1-[2-(4-Methoxy-phenoxy)-ethyl]-2-methyl-1H-benzoimidazole can be compared with other similar compounds to highlight its uniqueness. Similar compounds include other benzimidazole derivatives, such as 2-methyl-1H-benzoimidazole and 1-(2-phenoxyethyl)-2-methyl-1H-benzoimidazole. These compounds share a common benzimidazole core but differ in their substituents, which can significantly impact their chemical properties and applications .
The presence of the methoxy-phenoxy-ethyl group in this compound distinguishes it from other benzimidazole derivatives, potentially enhancing its biological activity and specificity. This unique structure may confer advantages in terms of binding affinity, selectivity, and overall efficacy in various applications .
Properties
IUPAC Name |
1-[2-(4-methoxyphenoxy)ethyl]-2-methylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-13-18-16-5-3-4-6-17(16)19(13)11-12-21-15-9-7-14(20-2)8-10-15/h3-10H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGHFLRSXHIGCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCOC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(2,5-dimethoxyphenyl)methyl]-4-piperidin-1-ylpiperidine](/img/structure/B5666761.png)
![1-benzyl-5-[1-(4-chloro-1H-pyrazol-1-yl)ethyl]-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole](/img/structure/B5666766.png)

![N-[(3R,4S)-1-methylsulfonyl-4-propan-2-ylpyrrolidin-3-yl]-3-pyrazin-2-ylpropanamide](/img/structure/B5666788.png)


![4-Methyl-2-[3-(1,1,2,2-tetrafluoroethyl)-1,2-oxazol-5-yl]phenol](/img/structure/B5666803.png)
![3-[2-(4-Cyclopentyl-3-oxopiperazin-1-yl)-2-oxoethyl]-4-(2-methylpropyl)piperazin-2-one](/img/structure/B5666806.png)
![N-cyclopropyl-3-{5-[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5666812.png)
![N-(1,3-benzothiazol-2-yl)-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide](/img/structure/B5666818.png)
![1-[(2,4-Dimethoxyphenyl)methyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5666832.png)

![1-[2-(1,3-Benzoxazol-2-ylamino)-5-methylpyrimidin-4-yl]ethanone](/img/structure/B5666843.png)
![(3aS*,10aS*)-2-(3-pyridin-4-ylpropanoyl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5666847.png)
